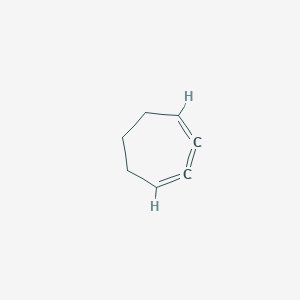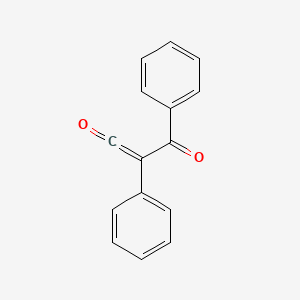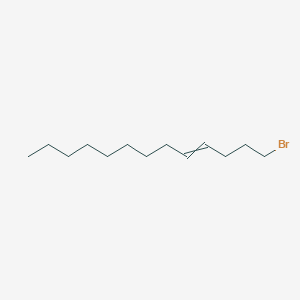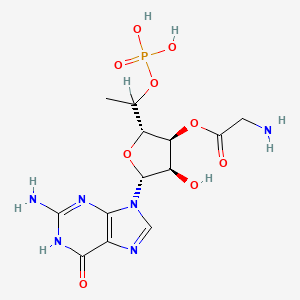![molecular formula C13H18O B14444225 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one CAS No. 74585-67-4](/img/structure/B14444225.png)
1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one is a polycyclic organic compound It is characterized by its fused ring structure, which includes a cyclopentane ring fused to a naphthalene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be used to form the polycyclic structure.
Hydrogenation: The reduction of double bonds in the naphthalene system to form the decahydro derivative.
Ketone Formation: Introduction of the ketone functional group through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale versions of the laboratory synthesis, optimized for yield and cost-effectiveness. This could include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation process.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone to carboxylic acids or other oxidized products.
Reduction: Further reduction of the ketone to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Affecting cellular signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Decahydronaphthalene: A similar polycyclic compound with hydrogenated naphthalene rings.
Tetralin: Another hydrogenated derivative of naphthalene.
Cyclopentanone: A simpler ketone with a cyclopentane ring.
Propiedades
Número CAS |
74585-67-4 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1,2,3,3a,4,6,7,8,9,9b-decahydrocyclopenta[a]naphthalen-5-one |
InChI |
InChI=1S/C13H18O/c14-13-8-9-4-3-7-10(9)11-5-1-2-6-12(11)13/h9-10H,1-8H2 |
Clave InChI |
FFLMRMFAGRJWIY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3CCCC3CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



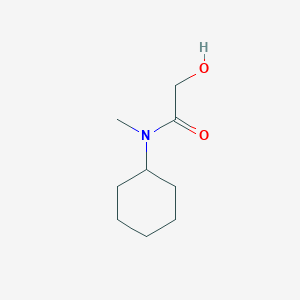

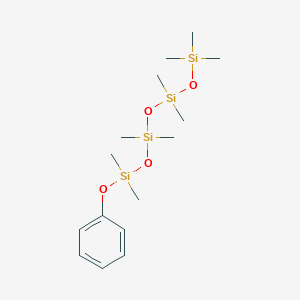

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
